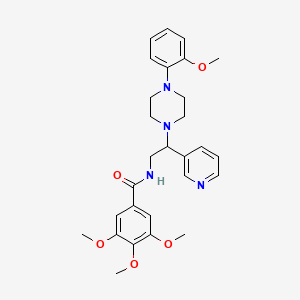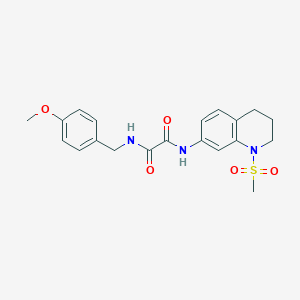
N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ligands and Receptor Antagonism
One study focused on the development of N1-azinylsulfonyl-3-(1,2,3,6,tetrahyrdopyridin-4-yl)-1H-indole derivatives to obtain potent 5-HT6 receptor ligands. A specific compound demonstrated pro-cognitive and antidepressant-like properties in vivo, highlighting its potential as a 5-HT6 receptor antagonist with distinct neurological benefits (Zajdel et al., 2016).
Anticancer Activity
Another application involves the synthesis of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, which are potent histone deacetylase (HDAC) inhibitors showing cytotoxicity towards PC-3 cancer cells. One compound exhibited significant anti-HDAC activity and antiproliferative effects, making it a lead compound for developing potential prostate cancer treatments (Yi-Min Liu et al., 2015).
Antitubulin and Antiproliferative Properties
Research into substituted tetrahydroisoquinoline derivatives revealed their impact on antiproliferative activity against various cancer cell lines. The modification of these compounds can significantly affect their biological activity, offering insights into the design of new antitumor agents (Dohle et al., 2014).
Synthetic Applications
The synthetic versatility of tetrahydroisoquinolines has been demonstrated through various studies. For instance, the synthesis of racemic and chiral codeine and morphine via dihydrothebainones showcases the utility of tetrahydroisoquinoline derivatives in complex organic syntheses (Lie et al., 2010).
Enzymatic Deracemization
A novel cyclohexylamine oxidase was discovered and applied for the deracemization of a key dextromethorphan intermediate, showcasing an efficient biocatalytic approach to synthesizing enantioenriched compounds of pharmaceutical importance (Xiaofan Wu et al., 2020).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-9-5-14(6-10-17)13-21-19(24)20(25)22-16-8-7-15-4-3-11-23(18(15)12-16)29(2,26)27/h5-10,12H,3-4,11,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRQTTKYOFBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

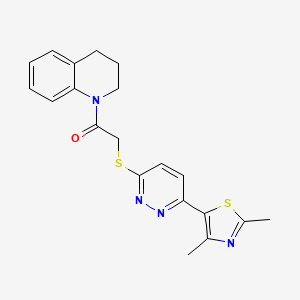
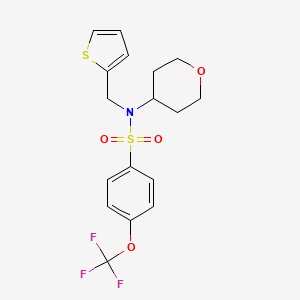
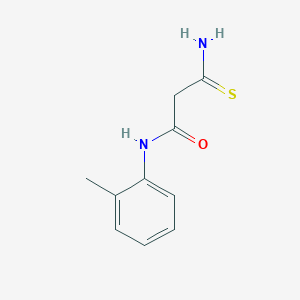
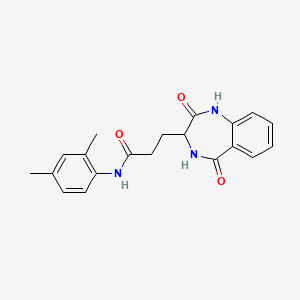
![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B2626298.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)
